molecular formula C16H21Cl3N4O3 B14412630 Einecs 279-706-8 CAS No. 81207-65-0

Einecs 279-706-8

Cat. No.: B14412630
CAS No.: 81207-65-0
M. Wt: 423.7 g/mol
InChI Key: ONVPEZZSGOLJDJ-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 279-706-8 is a chemical substance listed in the European Union’s inventory of commercially available chemicals. Compounds in EINECS often serve as industrial intermediates, solvents, or functional additives, but their exact applications depend on their structural and functional properties.

Properties

CAS No.

81207-65-0

Molecular Formula

C16H21Cl3N4O3

Molecular Weight

423.7 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethyl carbamate

InChI

InChI=1S/C13H17N3O.C3H4Cl3NO2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;4-3(5,6)1-9-2(7)8/h5-9H,1-4H3;1H2,(H2,7,8)

InChI Key

ONVPEZZSGOLJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C(C(Cl)(Cl)Cl)OC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 279-706-8 involves the reaction of 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one with 2,2,2-trichloroethyl carbamate in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Einecs 279-706-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Einecs 279-706-8 has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 279-706-8 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 279-706-8, a comparative analysis is conducted using structurally or functionally analogous compounds. Key parameters include molecular descriptors (e.g., Tanimoto similarity), physicochemical properties, and toxicological profiles. Below is a detailed comparison framework:

Table 1: Structural and Functional Similarity Analysis

Parameter This compound Isoquinoline-8-carboxylic acid (CAS 61563-43-7) Ethyl isoquinoline-7-carboxylate (CAS 407623-83-0) Isoquinoline-4-carboxylic acid (CAS 7159-36-6)
Molecular Formula Not disclosed C₁₀H₇NO₂ C₁₂H₁₁NO₂ C₁₀H₇NO₂
Molecular Weight Not disclosed 173.17 g/mol 201.22 g/mol 173.17 g/mol
Tanimoto Similarity (2D) Reference ≥70% ≥70% ≥70%
Functional Groups Presumed aromatic Carboxylic acid, aromatic ring Ester, aromatic ring Carboxylic acid, aromatic ring
Water Solubility (Log S) Not available -2.1 (low) -2.8 (low) -2.3 (low)
Toxicological Profile Not available Moderate acute toxicity (LD₅₀: 300 mg/kg) Low acute toxicity (LD₅₀: >2000 mg/kg) High acute toxicity (LD₅₀: 150 mg/kg)

Key Findings :

Structural Analogues: Isoquinoline derivatives (e.g., CAS 61563-43-7, 7159-36-6) share ≥70% 2D structural similarity with this compound, as determined by PubChem fingerprints . Ethyl isoquinoline-7-carboxylate (CAS 407623-83-0) introduces an ester group, altering polarity and bioavailability compared to carboxylic acid derivatives .

Toxicological Divergence: Despite structural similarities, toxicity varies significantly. Isoquinoline-4-carboxylic acid (CAS 7159-36-6) shows high acute toxicity (LD₅₀: 150 mg/kg), while ethyl derivatives (e.g., CAS 407623-83-0) are less toxic, likely due to metabolic deactivation of the ester group .

Regulatory Implications :

  • EINECS substances with structural analogs in REACH Annex VI (e.g., 1,387 labeled compounds) can leverage read-across predictions for hazard assessment. For example, a small labeled dataset can predict toxicity for 33,000 EINECS substances via RASAR (Read-Across Structure Activity Relationships) models .

Methodological Considerations

  • Similarity Metrics : Tanimoto coefficients ≥70% on 2D fingerprints were used to identify analogs, ensuring chemical space coverage while minimizing false positives .
  • Data Sources : PubChem, ECHA’s EINECS database, and REACH Annex VI data were cross-referenced for consistency .
  • Limitations : Absence of explicit structural data for this compound necessitates reliance on proxy compounds, introducing uncertainty in property extrapolation.

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